Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate
CAS No.: 1934755-46-0
Cat. No.: VC18020877
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1934755-46-0 |
---|---|
Molecular Formula | C8H13NO3 |
Molecular Weight | 171.19 g/mol |
IUPAC Name | methyl 6-methoxy-2,3,4,5-tetrahydropyridine-5-carboxylate |
Standard InChI | InChI=1S/C8H13NO3/c1-11-7-6(8(10)12-2)4-3-5-9-7/h6H,3-5H2,1-2H3 |
Standard InChI Key | PNVGZDWBMOMHPN-UHFFFAOYSA-N |
Canonical SMILES | COC1=NCCCC1C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Tetrahydropyridine Core and Substituent Configuration
The compound’s defining feature is its tetrahydropyridine ring, a six-membered heterocycle containing one nitrogen atom and two double bonds, rendering it partially unsaturated. Unlike fully aromatic pyridine, the tetrahydropyridine core exhibits reduced electron delocalization, which modulates its reactivity toward electrophilic and nucleophilic agents. The methoxy group (-OCH₃) occupies the 2-position of the ring, while the methyl carboxylate (-COOCH₃) is appended to the 3-position. This substitution pattern creates a stereoelectronic environment that influences both the molecule’s polarity and its potential interactions with biological targets.
The canonical SMILES notation (COC1=NCCCC1C(=O)OC) underscores the spatial arrangement of these groups. Computational modeling of the structure would likely reveal chair-like conformations for the tetrahydropyridine ring, with substituents adopting equatorial orientations to minimize steric strain. The presence of the electron-donating methoxy group may also induce localized electron density shifts, affecting the compound’s acidity and basicity profiles.
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis
The synthesis of methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate likely involves sequential functionalization of a tetrahydropyridine precursor. A plausible retrosynthetic approach disconnects the molecule into:
-
A dihydropyridine intermediate bearing hydroxyl and carboxylic acid groups.
-
Methylation reagents for installing the methoxy and ester functionalities.
This strategy mirrors methods used for synthesizing substituted tetrahydropyridines, where partial hydrogenation of pyridine derivatives or cyclization of amino alcohols serves as key steps .
Stepwise Synthesis Proposal
Step 1: Formation of the Tetrahydropyridine Core
Beginning with a pyridine derivative, selective reduction using sodium borohydride (NaBH₄) in methanol could partially saturate the ring. For example, 3-cyanopyridine might be reduced to 3-cyano-1,2,5,6-tetrahydropyridine, followed by hydrolysis to yield 3-carboxy-tetrahydropyridine .
Physicochemical and Pharmacokinetic Profiling
Predicted Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Weight | 171.19 g/mol |
LogP (Octanol-Water) | ≈1.2 (estimated via Crippen’s method) |
Water Solubility | ~10 mg/L (moderately hydrophobic) |
pKa | ≈4.5 (carboxyl ester), ≈9.1 (tertiary amine) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 3 |
The ester and methoxy groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited aqueous solubility. The absence of ionizable groups at physiological pH implies reasonable membrane permeability, a desirable trait for central nervous system-targeting agents .
Stability and Degradation Pathways
Under acidic conditions, the ester group may hydrolyze to the corresponding carboxylic acid. Oxidative degradation via ring peroxidation is plausible, necessitating storage under inert atmospheres. Thermal analyses (TGA/DSC) would clarify decomposition temperatures, but analogous compounds typically degrade above 150°C.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume